molecular formula C18H24N4OS B15120143 1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole

1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B15120143
M. Wt: 344.5 g/mol
InChI Key: OJBQXWADQGDTKP-UHFFFAOYSA-N
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Description

1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzodiazole core, followed by the introduction of the piperidine and thiomorpholine moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole
  • 1-methyl-2-[3-(piperidine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole

Uniqueness

1-methyl-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1H-1,3-benzodiazole is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

[1-(1-methylbenzimidazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H24N4OS/c1-20-16-7-3-2-6-15(16)19-18(20)22-8-4-5-14(13-22)17(23)21-9-11-24-12-10-21/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

OJBQXWADQGDTKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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